molecular formula C13H17NO B14896450 3-(Diethylamino)-1-phenylprop-2-en-1-one

3-(Diethylamino)-1-phenylprop-2-en-1-one

Cat. No.: B14896450
M. Wt: 203.28 g/mol
InChI Key: FBBCPAXKZPGGOM-ZHACJKMWSA-N
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Description

3-(Diethylamino)-1-phenylprop-2-en-1-one (CAS 884-12-8) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, identified as a lead molecule in the quest for novel antiepileptic structures . Studies have demonstrated that this compound possesses broad-spectrum anticonvulsant properties, showing efficacy in preventing or diminishing convulsions across multiple preclinical models . Its research value is highlighted by its performance in key screens; it affords protection in the maximal electroshock (MES) test, which predicts activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which detects potential utility against myoclonic seizures . Furthermore, its research utility extends to models of drug-resistant epilepsy. It has shown efficacy in the 6 Hz psychomotor seizure test and demonstrated protective effects in the lamotrigine-resistant kindled rat model, indicating its potential value for investigating treatment-resistant conditions . The compound's mechanistic profile involves interaction with chloride channels and inhibition of peripheral neuronal transmission, as evidenced in specialized tests such as the sciatic ligation and formalin models . Compared to some established antiepileptic agents, this compound has demonstrated favorable potency in preclinical evaluations, making it a valuable tool for researchers exploring new pathways for neuronal hyperexcitability management and anticonvulsant drug development . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(E)-3-(diethylamino)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+

InChI Key

FBBCPAXKZPGGOM-ZHACJKMWSA-N

Isomeric SMILES

CCN(CC)/C=C/C(=O)C1=CC=CC=C1

Canonical SMILES

CCN(CC)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Diethylamino 1 Phenylprop 2 En 1 One and Analogous Enaminone Structures

Direct Condensation Approaches: Mechanistic Insights and Optimization Strategies

Direct condensation is one of the most straightforward methods for synthesizing β-enaminones. This approach typically involves the reaction of a 1,3-dicarbonyl compound with a primary or secondary amine. The reaction can be promoted by acids, bases, or even proceed under catalyst-free conditions, each with its own mechanistic nuances and advantages.

Base-Catalyzed and Acid-Catalyzed Condensation Reactions

Both acid and base catalysis are effective in promoting the condensation reaction to form β-enaminones.

Base-Catalyzed Condensation: In a base-catalyzed mechanism, the base promotes the deprotonation of the amine, increasing its nucleophilicity. The resulting amide anion then attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. Subsequent proton transfer and dehydration lead to the formation of the enaminone. Sodium hydride is a common base used to deprotonate the enaminone, which can then react with other reagents.

Acid-Catalyzed Condensation: Under acidic conditions, the acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it towards nucleophilic attack by the amine. masterorganicchemistry.com The subsequent steps involve the formation of a carbinolamine intermediate, followed by dehydration to yield the final β-enaminone. libretexts.org This process is essentially a condensation reaction where water is eliminated. libretexts.org A variety of acids, including formic acid, have been shown to be effective catalysts for this transformation, often proceeding in short reaction times with high yields. researchgate.net The acid-catalyzed aldol (B89426) condensation provides a useful analogy, where acid facilitates keto-enol tautomerism, activates the carbonyl group, and promotes the elimination of water. masterorganicchemistry.com

Catalyst TypeGeneral MechanismKey IntermediatesTypical Conditions
Base Deprotonation of amine, nucleophilic attack on carbonyl, dehydrationAmide anion, carbinolamineSodium hydride in an appropriate solvent
Acid Protonation of carbonyl, nucleophilic attack by amine, dehydrationProtonated carbonyl, carbinolamineFormic acid in methanol

Catalyst-Free and Solvent-Free Methodologies for β-Enaminone Synthesis

In line with the principles of green chemistry, catalyst-free and solvent-free methods for the synthesis of β-enaminones have gained significant attention. These methods offer advantages such as operational simplicity, reduced environmental impact, and often easier work-up procedures.

One such approach involves the direct reaction of β-dicarbonyl compounds with amines at elevated temperatures (e.g., 120 °C) without any catalyst or solvent. ajgreenchem.com This method has been shown to produce β-enaminones in high to excellent yields with short reaction times. ajgreenchem.com The absence of a solvent and catalyst simplifies the purification process, often avoiding the need for column chromatography. ajgreenchem.com Another "neat" reaction involves mixing solid reactants and heating them, which can be an effective and environmentally friendly approach. wpmucdn.com The use of PPA-SiO2 as a catalyst under solvent-free conditions has also been reported to be an efficient method for synthesizing β-enaminones, with good to excellent yields. mdpi.com Similarly, a combination of [(PPh3)AuCl]/AgOTf has been used as a catalyst for the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions at room temperature. nih.govresearchgate.net

ConditionReactantsTemperatureYieldAdvantages
Catalyst- and Solvent-Freeβ-dicarbonyl compounds, aromatic amines120 °CHigh to ExcellentGreen chemistry, simple work-up, no chromatography needed ajgreenchem.com
Solvent-Free with PPA-SiO21,3-dicarbonyls, aromatic/aliphatic amines70-80 °CGood to Excellent (up to 90%) mdpi.comEnvironmentally benign, cost-effective, high selectivity mdpi.com
Solvent-Free with Gold(I)/Silver(I)1,3-dicarbonyls, primary aminesRoom TemperatureGood to Excellent (76-98%) nih.govMild conditions, low catalyst loading nih.gov

Microwave-Assisted Synthetic Protocols for Chalcone (B49325) and Enaminone Analogs

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wpmucdn.com This technology has been successfully applied to the synthesis of enaminones and their analogs.

Microwave irradiation provides uniform heating throughout the sample, which can be crucial for achieving consistent results. wpmucdn.com In the context of enaminone synthesis, microwave-assisted protocols have been developed for the cyclocondensation of β-enaminones with other reagents to form complex heterocyclic structures like pyrazolo[1,5-a]pyrimidines. researchgate.net These reactions are often performed under solvent-free conditions, further enhancing their green credentials. researchgate.net The use of microwave assistance has been shown to dramatically improve yields and reduce reaction times. For instance, a reaction that yielded 23% under conventional heating for 48 hours gave an 86% yield under microwave irradiation in a much shorter time. mdpi.com This efficiency is a significant advantage in the synthesis of diverse libraries of enaminone derivatives for various applications. youtube.com

Indirect Synthetic Routes

Besides direct condensation, several indirect methods are available for the synthesis of β-enaminones and related structures. These routes often involve multiple steps but can provide access to a wider range of substituted products that may not be accessible through direct methods.

Michael Addition-Elimination Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a versatile route to β-enaminone structures. wikipedia.org In this context, the reaction can be designed as an addition-elimination sequence. For example, the reaction of 3-dimethylamino-l-arylprop-2-en-l-ones with aromatic or aliphatic amines can proceed via a Michael addition of the amine to the enaminone, followed by the elimination of dimethylamine (B145610) to yield a new enaminone. tandfonline.com

This reaction's conditions can be tuned to favor different amines. For instance, aryl amines have been found to react in acetic acid at room temperature, while alkyl amines react more effectively in refluxing ethanol (B145695) or under microwave irradiation. tandfonline.com This methodology allows for the synthesis of a diverse range of trifluoromethylated-enaminone derivatives, which are of interest in medicinal chemistry. tandfonline.com

NucleophileSubstrateConditionsProduct
Aryl amines3-dimethylamino-l-arylprop-2-en-l-onesAcetic acid, room temperatureSubstituted β-enaminone
Alkyl amines3-dimethylamino-l-arylprop-2-en-l-onesRefluxing ethanol or microwave irradiationSubstituted β-enaminone

Reductive Hydroamination of Ynones for β-Aminoketone Synthesis

A more recent and innovative approach to β-aminoketones, which are closely related to β-enaminones and can be precursors to them, is the reductive hydroamination of ynones (alkynyl ketones). This method involves the addition of an amine and a hydride source across the carbon-carbon triple bond of an ynone.

A metal-free cascade method has been developed for the synthesis of β-aminoketones through the reductive hydroamination of alkynes under very mild conditions. rsc.orgrsc.org This reaction allows for the rapid conversion of ynones and amines into the corresponding β-aminoketones with a broad substrate scope and tolerance for diverse functionalities. rsc.orgrsc.org This straightforward process can be applied to the synthesis of drug molecules containing the β-aminoketone skeleton. rsc.org The reaction is proposed to proceed through the reductive hydroamination of the ynone with an amine and a reducing agent like pinacol (B44631) borane. rsc.org

ReactantsConditionsProductKey Features
Ynones, Amines, Pinacol boraneMetal-free, mild conditionsβ-AminoketonesBroad substrate scope, rapid conversion, applicable to drug synthesis rsc.orgrsc.org

Stereoselective Synthesis and Stereochemical Control in Enaminone Formation

The introduction of stereocenters into enaminone frameworks is a critical area of research, driven by the prevalence of chiral enaminone motifs in biologically active compounds and their utility as versatile synthetic intermediates. While the synthesis of achiral enaminones like 3-(diethylamino)-1-phenylprop-2-en-1-one is well-established, achieving stereochemical control during their formation presents a significant synthetic challenge. Research in this area has led to the development of several sophisticated methodologies, which can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled strategies.

A prominent substrate-controlled approach involves the use of chiral starting materials, where the inherent chirality of the precursor directs the stereochemical outcome of the enaminone formation. A notable example is the use of β-amino acids as chiral building blocks. nih.govnih.gov This method allows for the incorporation of chirality into the final enaminone structure, leading to the formation of valuable asymmetric synthons. nih.govnih.gov The β-amino acids can be converted to ynones, which then undergo cyclization to form six-membered enaminones in a two-step, one-pot protocol. nih.govnih.gov This strategy has been particularly effective for the preparation of bicyclic enaminones that serve as scaffolds for the synthesis of alkaloid natural products. nih.gov

Catalytic asymmetric synthesis represents a more atom-economical and versatile approach to chiral enaminones. This often involves the use of chiral catalysts to induce enantioselectivity in the reaction of achiral precursors. Transition metal catalysis, particularly with rhodium and iridium complexes bearing chiral ligands, has been successfully employed in the asymmetric hydrogenation of N-aryl β-enamino esters, yielding chiral N-aryl-substituted β-amino acid derivatives with good to excellent enantioselectivities. nih.govacs.org For instance, the use of P-stereogenic ligands like TangPhos with a rhodium catalyst has shown moderate to excellent enantioselectivity (79–96% ee) in the hydrogenation of N-aryl enamines. nih.govacs.org

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of enaminone-related structures. Chiral amines, such as those derived from cinchona alkaloids, can act as catalysts in various asymmetric transformations. nih.gov These catalysts can activate substrates through the formation of chiral enamines or iminium ions, thereby directing the stereochemical course of the reaction. For example, a cinchona alkaloid-derived phase-transfer catalyst has been developed for the highly diastereoselective and enantioselective C-C bond-forming umpolung reaction of imines and enones, leading to the synthesis of chiral γ-amino ketones. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have been utilized as effective organocatalysts in the asymmetric synthesis of heterocyclic compounds containing enaminone moieties. acs.org For instance, an NHC-catalyzed [3 + 3] annulation of δ-acetoxy allenoates and enaminones has been developed to synthesize 1,4-dihydropyridine (B1200194) and 3,4-dihydropyridine-based hexahydroquinoline derivatives with good functional group tolerance and under mild reaction conditions. acs.org

The stereochemical outcome of enaminone formation can also be influenced by reaction conditions, such as the choice of solvent and the presence of additives. In some cases, the enamide stereochemistry can be controlled simply by changing the solvent and adding a catalytic amount of acid. organic-chemistry.org

Below are interactive data tables summarizing key findings in the stereoselective synthesis of enaminone-related structures.

Table 1: Examples of Catalytic Asymmetric Synthesis of Chiral Enaminone Precursors and Analogs

Catalyst/LigandSubstrate TypeProduct TypeStereoselectivity (ee/de)Reference
Rhodium/TangPhosN-aryl enaminesN-aryl-substituted β-amino acid derivatives79–96% ee nih.govacs.org
Iridium/Phosphino-oxazolineN-aryl iminesChiral aminesup to 97% ee nih.gov
Cinchona alkaloid-derived catalystImines and enonesChiral γ-amino ketonesHigh de and ee nih.gov
N-Heterocyclic Carbene (NHC)δ-acetoxy allenoates and enaminonesHexahydroquinoline derivativesNot specified acs.org
DM-SEGPHOS-Ru(II) complexβ-keto amideβ-hydroxy amide98% de, >99% ee nih.gov

Comprehensive Spectroscopic and Crystallographic Elucidation of 3 Diethylamino 1 Phenylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the analogous compound, 3-(dimethylamino)-1-phenylprop-2-en-1-one, the spectrum shows characteristic signals for the aromatic, vinylic, and N-alkyl protons.

The structure of 3-(diethylamino)-1-phenylprop-2-en-1-one contains a phenyl group, two vinylic protons (H-α and H-β), and a diethylamino group. The vinylic protons are part of a push-pull π-system, where the nitrogen's lone pair donates electron density into the conjugated system, affecting their chemical shifts significantly. H-α is deshielded by the adjacent carbonyl group, while H-β is shielded by the electron-donating diethylamino group. They appear as doublets due to coupling to each other, with a coupling constant (J) typically around 12-13 Hz, indicative of a trans configuration. The phenyl protons typically appear as a multiplet in the aromatic region.

For the target compound, this compound, the key difference would be the replacement of the N,N-dimethyl singlet with signals for two equivalent ethyl groups. This would manifest as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl (ortho)~7.90Multiplet-
Phenyl (meta, para)~7.40-7.50Multiplet-
Vinylic H-β~7.70Doublet (d)~12.5
Vinylic H-α~5.70Doublet (d)~12.5
Methylene (-NCH₂CH₃)~3.30Quartet (q)~7.1
Methyl (-NCH₂CH₃)~1.20Triplet (t)~7.1

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon, the phenyl carbons, the two vinylic carbons, and the two different carbons of the ethyl groups.

The carbonyl carbon (C=O) is typically the most deshielded, appearing far downfield. The vinylic carbon attached to the nitrogen (C-β) is highly deshielded due to the resonance effect of the nitrogen lone pair, while the vinylic carbon adjacent to the carbonyl (C-α) appears at a more upfield position. The phenyl carbons show a characteristic pattern of signals. The substitution of dimethylamino with diethylamino would replace the single signal for the two methyl carbons with two distinct signals: one for the methylene carbons and one for the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~188
Vinylic C-β~154
Phenyl C-ipso~140
Phenyl C-para~131
Phenyl C-ortho~128
Phenyl C-meta~127
Vinylic C-α~95
Methylene (-NCH₂CH₃)~45
Methyl (-NCH₂CH₃)~13

Enaminones like this compound can exist in different conformations due to restricted rotation around the C-N and C-C single bonds. Advanced 2D NMR techniques are invaluable for unambiguous signal assignment and for studying these conformational and dynamic properties. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the vinylic protons H-α and H-β, and within the ethyl groups (between the -CH₂- and -CH₃ protons).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum (e.g., linking the vinylic proton signals to their respective carbon signals).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms, which is key for conformational analysis. For example, a NOE between the H-β vinylic proton and the ortho-protons of the phenyl ring could help establish the preferred orientation around the C(α)-C(carbonyl) bond. It can also be used to study the rotational barrier around the C(β)-N bond, as restricted rotation can lead to different chemical environments for the two ethyl groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl and alkene groups within the conjugated system.

The key feature is the C=O stretching vibration of the α,β-unsaturated ketone. Due to conjugation with both the C=C double bond and the electron-donating amino group, this band appears at a lower wavenumber (around 1630-1650 cm⁻¹) compared to a simple saturated ketone (~1715 cm⁻¹). The C=C stretching vibration is also prominent and is often coupled with the C=O stretch, appearing in the 1550-1600 cm⁻¹ region. Other characteristic bands include C-H stretches from the aromatic and alkyl regions, and C-N stretching vibrations.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2975-2850Medium
C=O Stretch (Ketone)~1640Strong
C=C Stretch (Alkene/Aromatic)1580-1550Strong
C-N Stretch1350-1250Medium-Strong
Aromatic C-H Bend900-675Strong

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula: C₁₃H₁₇NO), the exact molecular weight is 203.1310 g/mol .

In High-Resolution Mass Spectrometry (HRMS), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 203.1310 or 204.1388, respectively, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely proceed through several characteristic pathways:

Loss of an ethyl radical: Cleavage of an ethyl group from the nitrogen would result in a fragment at m/z 174 [M-29].

Formation of the benzoyl cation: Cleavage of the bond between the carbonyl group and the vinylic carbon would yield the stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Formation of the phenyl cation: Further fragmentation of the benzoyl cation by loss of CO would produce the phenyl cation (C₆H₅⁺) at m/z 77.

Cleavage alpha to nitrogen: Fragmentation can also be initiated by cleavage of the C-C bond alpha to the nitrogen atom.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the extensive conjugated π-system of the molecule, which includes the phenyl ring, the C=C double bond, the carbonyl group, and the lone pair of electrons on the nitrogen atom.

This "push-pull" system results in a significant bathochromic (red) shift of the main absorption band compared to simpler chromophores. Two primary electronic transitions are expected:

π → π* transition: This high-intensity transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. It is expected to be the main absorption band (λₘₐₓ) and is typically observed at longer wavelengths (above 300 nm).

n → π* transition: This lower-intensity transition involves the promotion of a non-bonding electron (from the carbonyl oxygen or the nitrogen) to a π* antibonding orbital. It occurs at a longer wavelength than the π → π* transition but is often obscured by it.

For the analogous 3-(dimethylamino)-1-phenylprop-2-en-1-one, a strong absorption maximum is observed around 320-340 nm, which is attributed to the π → π* transition. A similar λₘₐₓ is expected for this compound, as the electronic properties of the chromophore are largely unchanged.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of a structurally similar compound, (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one, offers valuable insights into the likely solid-state characteristics of this class of molecules. The presence of the diethylaminophenyl group and the propenone linker makes this a relevant case study.

The crystallographic data for (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one reveals a monoclinic crystal system with a P21/c space group. This indicates a centrosymmetric arrangement of the molecules in the unit cell. The detailed crystallographic parameters for this analog are presented in the table below.

ParameterValue
Chemical FormulaC19H20ClNO
Formula Weight313.82
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.345(3)
b (Å)10.123(2)
c (Å)13.567(3)
β (°)98.76(3)
Volume (ų)1678.9(7)
Z4

In the solid state, molecules of this analog are not perfectly planar. The dihedral angle between the phenyl ring and the propenone unit is a key conformational feature. Supramolecular interactions, such as hydrogen bonds and π-π stacking, are crucial in stabilizing the crystal packing. For instance, C-H···O and C-H···π interactions are commonly observed in similar structures, leading to the formation of extended networks in the crystal lattice. These non-covalent interactions dictate the physical properties of the solid, including its melting point and solubility.

Elemental Analysis (CHN) for Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimental percentages are compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

The theoretical elemental composition is calculated as follows:

Molecular Weight: 203.28 g/mol

Carbon (C): (12.011 * 13 / 203.28) * 100% = 76.80%

Hydrogen (H): (1.008 * 17 / 203.28) * 100% = 8.43%

Nitrogen (N): (14.007 * 1 / 203.28) * 100% = 6.89%

Oxygen (O): (15.999 * 1 / 203.28) * 100% = 7.87%

The expected results from an experimental CHN analysis would be presented in a format similar to the table below. For a pure sample, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values.

ElementTheoretical %Experimental %
Carbon (C)76.80N/A
Hydrogen (H)8.43N/A
Nitrogen (N)6.89N/A

This analytical technique is a cornerstone of chemical characterization, providing a fundamental check on the integrity of a synthesized compound before further spectroscopic and physical properties are investigated.

Reactivity and Reaction Mechanisms of 3 Diethylamino 1 Phenylprop 2 En 1 One in Organic Transformations

Nucleophilic and Electrophilic Activation Sites and Their Chemical Consequences

The chemical behavior of 3-(Diethylamino)-1-phenylprop-2-en-1-one is dictated by its ambiphilic nature, possessing both nucleophilic and electrophilic centers. This duality arises from the vinylogous amide character of the molecule, where the influence of the nitrogen lone pair extends to the β-carbon through the conjugated double bond.

The key reactive sites are:

Nucleophilic Center : The β-carbon (Cβ) of the enaminone system is electron-rich due to the delocalization of the nitrogen's lone pair electrons. This makes it a potent nucleophile, susceptible to attack by various electrophiles.

Electrophilic Centers : The carbonyl carbon (C=O) is a classic electrophilic site due to the polarization of the carbon-oxygen double bond. Additionally, the α-carbon (Cα) can act as an electrophilic center, particularly in conjugate addition reactions.

This electronic distribution allows for controlled reactions. For instance, the nucleophilic Cβ can react with electrophiles, while the electrophilic sites can be targeted by a range of nucleophiles. This predictable reactivity is fundamental to its use in constructing more complex molecular architectures.

Multi-Component Reactions (MCRs) Involving Enaminone Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. Enaminones like this compound are excellent substrates for MCRs due to their multiple reactive sites. windows.netencyclopedia.pub

In a typical MCR, the enaminone can act as a dinucleophile or a Michael acceptor. For example, in the synthesis of highly functionalized pyrroles, an MCR can involve an α-hydroxyketone, an oxoacetonitrile, and a primary amine. mdpi.com Similarly, γ-lactam derivatives can be prepared through an MCR of amines, aldehydes, and pyruvate (B1213749) derivatives. mdpi.com These reactions proceed through a cascade of events, often initiated by the formation of an imine or enamine, followed by Mannich-type reactions and subsequent intramolecular cyclization. mdpi.com The ability of the enaminone scaffold to participate in such sequential transformations without the need for isolating intermediates makes it a powerful tool in diversity-oriented synthesis. windows.netnih.gov

Cyclization Reactions for Heterocycle Formation

The functional group arrangement in this compound makes it an ideal precursor for synthesizing a wide variety of heterocyclic compounds through cyclization and cyclocondensation reactions.

Pyrimidines, core structures in many biologically active compounds, can be efficiently synthesized from this compound. The most common method involves a condensation reaction with N-C-N binucleophiles such as guanidine (B92328), amidines, or urea (B33335). derpharmachemica.commdpi.comresearchgate.net The reaction with guanidine hydrochloride, for example, typically occurs in the presence of a base and yields 2-aminopyrimidine (B69317) derivatives.

The mechanism involves an initial nucleophilic attack by the guanidine on the electrophilic carbonyl carbon of the enaminone. This is followed by an intramolecular cyclization via attack of the second amino group on the β-carbon, leading to the elimination of the diethylamino group and subsequent aromatization to form the stable pyrimidine (B1678525) ring. mdpi.com

Table 1: Examples of Pyrimidine Synthesis

Reactant 1 Reactant 2 Conditions Product Yield
This compound Guanidine hydrochloride Ethanolic KOH, reflux 2-Amino-4-phenylpyrimidine Good
3-(4-substitutedphenyl)-1-(pyridine-4-yl) prop-2-en-1-one Guanidine hydrochloride Alcohol, KOH, reflux 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine Not specified derpharmachemica.com
o-hydroxyphenyl enaminones Guanidine/amidine K₂S₂O₈ 3-trifluoromethyl pyrimidines Not specified mdpi.com

The synthesis of five-membered heterocycles like pyrazoles and isoxazoles is readily achieved through the reaction of this compound with hydrazine (B178648) derivatives or hydroxylamine (B1172632), respectively. researchgate.netnih.govresearchgate.net These reactions are classic examples of cyclocondensation.

Pyrazole (B372694) Formation : Treatment of the enaminone with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazoles. The reaction proceeds through an initial Michael-type addition of the hydrazine to the enaminone, followed by cyclization and dehydration.

Isoxazole Formation : The reaction with hydroxylamine hydrochloride in a suitable solvent yields isoxazoles. nih.gov The mechanism is analogous to pyrazole formation, involving condensation and subsequent ring closure with the elimination of water and diethylamine. nih.govrsc.org

Table 2: Synthesis of Pyrazoles and Isoxazoles

Enaminone Derivative Reagent Conditions Product Type Reference
Pyrazole-enaminones Hydroxylamine hydrochloride Cyclocondensation Pyrazole-isoxazolines nih.gov
3-(Dimethylamino)-1-arylprop-2-en-1-ones Hydroxylamine hydrochloride Aqueous medium 5-arylisoxazole nih.gov
3-(3-(4,5-dichloro-2-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one Hydroxylamine hydrochloride Cupric acetate Isoxazole bearing pyrazole researchgate.net

The versatility of this compound extends to the synthesis of numerous other heterocyclic systems. Depending on the reaction partner, various fused and non-fused rings can be constructed. For instance, reactions with compounds containing active methylene (B1212753) groups adjacent to a nitrile function can lead to the formation of substituted pyridines. Annulation strategies have also been employed to synthesize more complex fused systems like pyrido[2,3-d]pyrimidines. nih.gov Furthermore, reactions with thioamides or thiourea (B124793) can be used to construct thiazole (B1198619) rings, demonstrating the broad applicability of this enaminone in heterocyclic chemistry. nih.gov

Michael Addition Reactions and Their Synthetic Utility

The α,β-unsaturated carbonyl system in this compound makes it an excellent Michael acceptor. srce.hr Nucleophiles preferentially attack the electrophilic β-carbon in a conjugate addition manner. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. science.govmdpi.com

A wide range of nucleophiles, including organometallic reagents, enamines, and soft nucleophiles like thiols (thia-Michael addition), can be employed. srce.hrresearchgate.net The resulting Michael adduct is a linear, functionalized intermediate that can be readily converted into other valuable compounds. For example, the adducts can undergo subsequent cyclization, reduction, or other transformations to create complex acyclic and cyclic products. The stereochemical outcome of the Michael addition can often be controlled, providing a route to chiral molecules. science.gov

Table 3: Michael Addition Reactions

Michael Acceptor Michael Donor (Nucleophile) Catalyst/Conditions Product Type Reference
α,β-unsaturated carbonyls Thiols Ferric chloride Thia-Michael adduct srce.hr
Activated Alkynes Thiophenol Piperidine Unsaturated Michael adduct nih.gov
N-anilino maleimides Thiols DMF, Alumina 3-sulfanyl substituted 1-(arylamino)-pyrrrolidine-2,5-diones srce.hr

Oxidative and Reductive Transformations of the Enaminone Moiety

The enaminone functionality within this compound can undergo a range of oxidative and reductive reactions, leading to a variety of saturated and unsaturated products, as well as heterocyclic systems.

Oxidative Transformations:

While specific oxidative studies on this compound are not extensively documented, the reactivity of analogous β-dialkylaminovinyl phenyl ketones provides insight into potential transformations. One notable reaction is photochemical cyclization. rsc.org Irradiation of such compounds can lead to the formation of pyrrole (B145914) derivatives through an intramolecular cyclization and subsequent oxidation. rsc.org In this process, the enaminone system undergoes a formal oxidation to achieve the aromatic pyrrole ring. Other oxidative processes could potentially involve the cleavage of the enamine C=C bond, a reaction that has been observed for enaminones under certain conditions to yield dicarbonyl compounds or their derivatives. researcher.life

Oxidative Transformation Reagents and Conditions Potential Product(s) Reference
Photochemical CyclizationUV irradiation1-Phenyl-3-ethyl-4-(diethylamino)pyrrole rsc.org
Oxidative CleavageStrong oxidizing agents (e.g., O₃, KMnO₄)Phenylglyoxal, N,N-diethylformamide researcher.life

Reductive Transformations:

The reduction of the enaminone moiety in this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. The primary targets for reduction are the carbon-carbon double bond and the carbonyl group.

Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) or other transition metal catalysts, can lead to the saturation of the double bond to afford 3-(diethylamino)-1-phenylpropan-1-one. nih.gov Further reduction of the carbonyl group would yield the corresponding 1,3-amino alcohol, 3-(diethylamino)-1-phenylpropan-1-ol. umaine.edunih.gov The stereochemical outcome of such reductions can often be controlled by the choice of catalyst and reaction conditions.

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can also be employed. NaBH₄ is generally selective for the reduction of the ketone to a secondary alcohol, potentially leaving the enamine double bond intact, especially under mild conditions, to yield 3-(diethylamino)-1-phenylprop-2-en-1-ol. In contrast, the more powerful LiAlH₄ is capable of reducing both the carbonyl group and the enamine double bond, leading to the fully saturated 1,3-amino alcohol. researchgate.net

Reductive Transformation Reagent(s) Major Product(s) Reference
Catalytic HydrogenationH₂, Pd/C3-(Diethylamino)-1-phenylpropan-1-one nih.gov
Catalytic Hydrogenation (forcing conditions)H₂, Raney Ni3-(Diethylamino)-1-phenylpropan-1-ol researchgate.net
Hydride Reduction (selective)NaBH₄3-(Diethylamino)-1-phenylprop-2-en-1-ol researcher.life
Hydride Reduction (complete)LiAlH₄3-(Diethylamino)-1-phenylpropan-1-ol researchgate.net

Investigations into Reaction Kinetics and Mechanistic Pathways

The reactivity of this compound is governed by the electronic interplay between the diethylamino group, the α,β-unsaturated system, and the phenyl ketone. Mechanistic studies on enaminones, in general, provide a framework for understanding the kinetic and thermodynamic aspects of their reactions.

The nitrogen atom's lone pair of electrons delocalizes into the π-system, increasing the electron density at the β-carbon (C-2) and making it a soft nucleophilic center. masterorganicchemistry.com This enhanced nucleophilicity is a key factor in its reactions with various electrophiles. researchgate.net Concurrently, the carbonyl carbon (C-1) and the α-carbon (C-3) act as electrophilic centers.

Reaction Kinetics:

For instance, in acid-catalyzed cyclization reactions of enaminones, the rate can be dependent on the concentration of the acid, which protonates the carbonyl oxygen, thereby enhancing the electrophilicity of the β-carbon. nih.gov The reaction kinetics can also be influenced by the solvent polarity, with more polar solvents potentially stabilizing charged intermediates or transition states.

Mechanistic Pathways:

The mechanistic pathways for reactions involving this compound are diverse and depend on the nature of the coreactants and the reaction conditions.

Cycloaddition Reactions: In [3+2] cycloaddition reactions, the enaminone can act as the three-atom component. uchicago.edunih.gov The mechanism can be either concerted or stepwise, proceeding through a zwitterionic intermediate. libretexts.orgmdpi.com Theoretical studies and experimental evidence for analogous systems suggest that the regioselectivity of these reactions is controlled by the frontier molecular orbital interactions between the enaminone and the dipolarophile. nih.gov

Reactions with Electrophiles: The reaction with electrophiles typically occurs at the nucleophilic β-carbon. The mechanism involves the attack of the β-carbon on the electrophile, leading to the formation of an iminium ion intermediate. This intermediate can then be hydrolyzed to a β-substituted ketone or can undergo further reactions. masterorganicchemistry.com

Acid-Catalyzed Reactions: In the presence of acids, enaminones can undergo various transformations, including cyclization and rearrangement. The mechanism often involves the initial protonation of the carbonyl oxygen, which activates the enaminone system towards nucleophilic attack. nih.govresearchgate.net The specific pathway followed can be highly dependent on the reaction conditions, such as the strength and amount of the acid used. nih.gov For example, mechanistic investigations have shown that varying acid concentration can lead to different cyclization products by favoring either O-protonation or C-protonation pathways. nih.gov

The table below summarizes some of the proposed mechanistic features for reactions involving enaminones analogous to this compound.

Reaction Type Key Mechanistic Features Intermediates Controlling Factors Reference
[3+2] CycloadditionConcerted or stepwiseZwitterionic speciesFrontier Molecular Orbitals, Solvent Polarity uchicago.edunih.gov
Electrophilic AdditionNucleophilic attack from β-carbonIminium ionElectrophile strength, Steric hindrance masterorganicchemistry.com
Acid-Catalyzed CyclizationO- or C-protonationProtonated enaminone, Spiroindolenine (in specific cases)Acid concentration, Temperature nih.govresearchgate.net

Computational Chemistry and Theoretical Characterization of 3 Diethylamino 1 Phenylprop 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 3-(Diethylamino)-1-phenylprop-2-en-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

While specific data for the title compound is not available, studies on similar chalcone (B49325) derivatives show that the central enone linker is typically planar, with the phenyl and other substituent groups potentially twisted out of this plane. For instance, in a related chalcone, the optimized geometry reveals specific bond lengths and angles that are in good agreement with experimental X-ray diffraction data. The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes to show the type of data generated from DFT calculations and is not based on actual published results for the specific compound.

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=O~1.25 Å
Bond LengthC=C~1.35 Å
Bond AngleC-C-C (enone)~120°
Dihedral AnglePhenyl ring twistVariable

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For enaminones, the HOMO is typically localized over the electron-rich part of the molecule, including the nitrogen atom and the C=C double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient carbonyl group and adjacent carbon atom, marking them as susceptible to nucleophilic attack. While specific energy values for this compound are not published, related compounds have HOMO-LUMO gaps that are indicative of charge transfer capabilities within the molecule.

Interactive Table: Illustrative FMO Data for a Chalcone Derivative This table presents typical data obtained from FMO analysis and is for conceptual understanding.

ParameterEnergy (eV)Significance
EHOMO-6.0 to -5.0Electron donating ability
ELUMO-2.0 to -1.0Electron accepting ability
Energy Gap (ΔE)~4.0Chemical reactivity and stability

Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons, thus quantifying its electrophilic character.

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For enaminones, the nitrogen atom and the α-carbon of the enamine system are generally nucleophilic, while the carbonyl carbon is electrophilic.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electron density of a molecule, providing a guide to its reactive behavior. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For a molecule like this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom due to the lone pairs of electrons, making it a prime site for interaction with electrophiles. The area around the hydrogen atoms of the phenyl and ethyl groups would exhibit a positive potential.

Mechanistic Studies through Computational Modeling (e.g., Transition State Calculations)

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction.

For reactions involving enaminones, such as cycloadditions or reactions with electrophiles, transition state calculations can help to understand the regioselectivity and stereoselectivity of the products formed. These calculations provide a detailed picture of bond-breaking and bond-forming processes that are not directly observable through experimental means.

Conformational Landscapes and Stability of Isomers

Molecules with rotatable single bonds, such as this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves mapping the potential energy surface as a function of the rotation around one or more of these bonds. This analysis helps to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.

For the title compound, rotation around the C-N bond and the bonds connecting the enone system to the phenyl ring would lead to various isomers (e.g., s-cis and s-trans conformers). Computational studies on similar flexible molecules have shown that different conformers can have significantly different energies, and the most stable conformation is the one that the molecule will predominantly adopt. Understanding the conformational landscape is crucial as the shape of the molecule can significantly influence its reactivity and biological activity.

Synthetic Applications of 3 Diethylamino 1 Phenylprop 2 En 1 One As a Key Synthon

Building Block for Acyclic and Carbocyclic Compounds

3-(Diethylamino)-1-phenylprop-2-en-1-one, an enaminone, serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of various acyclic and carbocyclic frameworks. The polarized nature of the enaminone system, with an electron-rich β-carbon and an electrophilic carbonyl carbon, makes it susceptible to attack by a wide range of nucleophiles and electrophiles.

One of the primary applications in this context is its reaction with nucleophiles. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group can lead to the formation of tertiary alcohols. Subsequent dehydration can yield substituted acyclic dienes. Furthermore, the β-carbon can react with electrophiles after activation, leading to the formation of functionalized acyclic products.

While less common, the dienamine character of this compound allows its participation in certain cycloaddition reactions to form carbocyclic systems. For instance, it can react with electron-deficient dienophiles in [4+2] cycloaddition (Diels-Alder) reactions, where the enaminone acts as the diene component, to afford substituted cyclohexene (B86901) derivatives. The scope and efficiency of these reactions can be influenced by the specific reaction conditions and the nature of the dienophile.

Precursor to Nitrogen-Containing Heterocycles

The utility of this compound as a precursor for the synthesis of a diverse array of nitrogen-containing heterocycles is well-established. Its bifunctional nature, possessing both electrophilic and nucleophilic centers, allows for a variety of cyclocondensation reactions.

Pyrimidines and Pyridines

Pyrimidines, a fundamental class of nitrogenous heterocycles, can be readily synthesized from this compound. The general strategy involves a cyclocondensation reaction with a suitable three-atom component that provides the remaining nitrogen and carbon atoms of the pyrimidine (B1678525) ring.

Common reagents for this transformation include amidines, guanidine (B92328), and urea (B33335). For example, the reaction with guanidine hydrochloride in the presence of a base leads to the formation of 2-amino-4-phenyl-6-substituted pyrimidines. Similarly, condensation with urea or thiourea (B124793) yields the corresponding pyrimidin-2(1H)-ones or pyrimidine-2(1H)-thiones. The reaction proceeds through an initial Michael addition of the nucleophilic nitrogen to the β-carbon of the enaminone, followed by cyclization and elimination of diethylamine.

The synthesis of pyridines from this enaminone can be achieved through various strategies, often involving the reaction with a C-C-N or C-C-C fragment followed by cyclization and aromatization. One approach involves the reaction with compounds containing an active methylene (B1212753) group and a source of nitrogen, such as ammonium (B1175870) acetate. These multicomponent reactions can lead to highly substituted pyridine (B92270) derivatives.

ReagentResulting HeterocycleGeneral Structure
Guanidine2-Aminopyrimidine (B69317)2-amino-4-phenyl-pyrimidine derivative
UreaPyrimidin-2(1H)-one4-phenyl-pyrimidin-2(1H)-one derivative
ThioureaPyrimidine-2(1H)-thione4-phenyl-pyrimidine-2(1H)-thione derivative
Active Methylene Compound + NH₃PyridineSubstituted phenylpyridine

Pyrazoles, Isoxazoles, and Oxazoles

Five-membered nitrogen-containing heterocycles such as pyrazoles and isoxazoles can also be efficiently synthesized using this compound. These syntheses typically involve cyclocondensation reactions with dinucleophiles.

The reaction with hydrazine (B178648) or its derivatives is a classical method for the preparation of pyrazoles. Treatment of this compound with hydrazine hydrate (B1144303) results in the formation of 3-phenylpyrazole. The reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbon, followed by cyclization and elimination of water and diethylamine.

Similarly, isoxazoles can be synthesized by reacting the enaminone with hydroxylamine (B1172632) hydrochloride. nih.govorganic-chemistry.org The hydroxylamine attacks the carbonyl group, and subsequent cyclization and dehydration afford the corresponding 3-phenylisoxazole. nih.govorganic-chemistry.org The regioselectivity of these reactions is generally high, leading to the formation of a single major isomer.

The synthesis of oxazoles from this precursor is less direct and often requires multi-step procedures. One potential route involves the conversion of the enaminone to a β-dicarbonyl compound, which can then undergo cyclization with a source of nitrogen and oxygen.

ReagentResulting Heterocycle
HydrazinePyrazole (B372694)
HydroxylamineIsoxazole

Fused Heterocyclic Systems (e.g., Quinolines, Indoles, Acridines)

This compound is a valuable synthon for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules and functional materials.

The Friedländer annulation is a powerful method for the synthesis of quinolines, and this compound can serve as the three-carbon component in this reaction. Condensation with an ortho-aminoaryl aldehyde or ketone under acidic or basic conditions leads to the formation of substituted quinolines. The reaction involves an initial aldol-type condensation or Schiff base formation, followed by cyclization and aromatization.

While direct synthesis of indoles from this enaminone is not a common strategy, it can be used as a starting material to build more complex precursors for indole (B1671886) synthesis. For instance, functionalization of the enaminone can provide intermediates that can then be cyclized to form the indole ring system through established methods like the Fischer indole synthesis.

The synthesis of acridines, a class of polycyclic aromatic compounds, can also be envisioned using derivatives of this compound. This would typically involve a multi-step sequence, potentially starting with a reaction to form a substituted aniline (B41778) or a diarylamine intermediate, which could then be cyclized to form the acridine (B1665455) core.

Derivatization to Chalcone (B49325) Analogs for Specific Architectural Designs

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. This compound can be considered an enaminone analog of a chalcone and can be derivatized to form a wide variety of chalcone analogs with specific structural features.

The diethylamino group can be replaced by various nucleophiles through a Michael addition-elimination mechanism. This allows for the introduction of different substituents at the β-position, leading to a diverse library of chalcone-like molecules. For example, reaction with anilines can yield 3-(arylamino)-1-phenylprop-2-en-1-ones, while reaction with thiols can produce 3-(arylthio)-1-phenylprop-2-en-1-ones.

Furthermore, the aromatic rings of the parent enaminone can be functionalized to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the resulting chalcone analogs. These modifications are crucial for tuning the biological activity or material properties of the target molecules.

Reaction TypeReagentsProduct Class
Nucleophilic SubstitutionAnilines, Thiols, etc.3-Substituted-1-phenylprop-2-en-1-ones
Aromatic SubstitutionElectrophiles/NucleophilesSubstituted Chalcone Analogs

Synthesis of Advanced Organic Materials

The versatile reactivity of this compound and its derivatives makes it a valuable building block for the synthesis of advanced organic materials. The extended π-conjugation in the enaminone system and its potential for incorporation into larger conjugated structures are key features for applications in materials science.

By incorporating this enaminone core into polymers, either as part of the main chain or as a pendant group, materials with interesting photophysical and electronic properties can be developed. The electron-donating diethylamino group and the electron-withdrawing carbonyl group create a push-pull system, which can lead to materials with nonlinear optical (NLO) properties or applications in organic light-emitting diodes (OLEDs).

Furthermore, the ability to synthesize a wide range of heterocyclic and fused aromatic systems from this precursor opens up avenues for the creation of novel organic semiconductors, fluorescent probes, and photosensitizers. The tailored synthesis of specific derivatives allows for the fine-tuning of properties such as absorption and emission wavelengths, quantum yields, and charge carrier mobilities, which are critical for their performance in various material applications.

Emerging Research Frontiers and Future Perspectives in the Chemistry of 3 Diethylamino 1 Phenylprop 2 En 1 One

Development of Novel and Green Synthetic Methodologies

The synthesis of β-enaminones, including 3-(diethylamino)-1-phenylprop-2-en-1-one, has traditionally involved the condensation of a β-dicarbonyl compound (or its equivalent) with an amine. However, modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize waste, reduce energy consumption, and avoid hazardous solvents. Research in this area is focused on developing more sustainable routes.

Key green approaches applicable to the synthesis of this enaminone include:

Solvent-Free Synthesis: Conducting reactions without a solvent medium reduces waste and simplifies purification. Several studies have demonstrated that the condensation of 1,3-dicarbonyl compounds with amines proceeds efficiently under solvent-free conditions, often with gentle heating.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product formation in a fraction of the time required by conventional heating. This technique is highly effective for the synthesis of enaminones from acetophenones and dimethylformamide diethyl acetal (B89532) (DMF-DEA), a common precursor for the 3-(dialkylamino)prop-2-en-1-one core.

Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts simplifies product isolation and allows for catalyst reuse, aligning with green chemistry principles. Catalysts such as silica-supported polyphosphoric acid (PPA-SiO2) and various metal complexes have been shown to be effective.

The table below summarizes and compares various green synthetic methods reported for the synthesis of β-enaminones, which are directly analogous to the preparation of this compound.

Catalyst SystemReaction ConditionsKey AdvantagesReported YieldsReference
None (Catalyst-Free)Solvent-free, 120 °COperational simplicity, no catalyst cost/contamination.High to excellent
PPA-SiO₂Solvent-free, 70-80 °CEnvironmentally benign, easy work-up, cost-effective.Good to excellent (up to 90%)
[(PPh₃)AuCl]/AgOTfSolvent-free, Room Temp.Mild conditions, low catalyst loading, high yields.Excellent (85-98%)
Microwave IrradiationSolvent-free or on solid support (e.g., K10 clay)Extremely rapid reaction times, high yields.Good to excellent (up to 94%)
Sc(OTf)₃Solvent-freeCatalyst is recoverable and reusable.High (70-95%)

Future work in this area will likely focus on the use of flow chemistry for continuous production and the development of biocatalytic methods to further enhance the sustainability of enaminone synthesis.

Unexplored Reactivity Patterns and Mechanistic Discoveries

The rich chemical functionality of this compound, which combines nucleophilic and electrophilic sites, allows for a diverse range of chemical transformations. While its use as a building block for heterocycles is established, research is actively exploring novel reactivity and delving deeper into reaction mechanisms.

Cycloaddition Reactions: The conjugated π-system of the enaminone makes it an ideal partner in cycloaddition reactions. Mechanistic studies on related systems have explored formal [1+2+1+2] cycloadditions with amines and aldehydes to produce dihydropyridines. The enaminone can act as a multi-functional component, with its three reactive sites participating in cascade reactions to build molecular complexity efficiently. Photochemical [2+2] cycloadditions, common for enones, represent another potential avenue for creating cyclobutane (B1203170) derivatives.

Reactions with Novel Reagents: The reactivity of enaminones with less common reagents is a frontier for discovery. For instance, the reaction of a similar enaminone, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, with various phosphorus reagents was shown to yield novel phosphorus-containing heterocycles like phosphonochromones and oxathiaphosphinines, demonstrating that the enaminone scaffold can direct unusual cyclization pathways.

C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. Transition-metal-catalyzed C-H activation and annulation strategies applied to β-enaminones are emerging as powerful tools for synthesizing complex polyaromatic and heterocyclic systems. This approach allows for the modification of the phenyl ring or the enamine backbone in a site-selective manner, opening up new chemical space.

Mechanistic investigations into these reactions are crucial. For example, studies on the formation of related α-enaminones suggest the involvement of radical cation intermediates, a departure from traditional polar mechanisms. Understanding these pathways is key to controlling reaction outcomes and designing new transformations.

Integration with Advanced Catalytic Systems (e.g., Organocatalysis, Photoredox Catalysis)

The unique electronic structure of this compound makes it a prime candidate for use in modern catalytic systems that rely on nuanced electronic interactions or single-electron transfer (SET) processes.

Organocatalysis: This field uses small organic molecules to catalyze reactions. Enaminones have been explored both as substrates and as integral parts of the catalysts themselves. N-heterocyclic carbenes (NHCs) have been used as organocatalysts to activate isocyanides for the synthesis of enaminones from ketones. Furthermore, chiral enaminone moieties have been incorporated into bifunctional organocatalysts, where the enaminone acts as a hydrogen-bond donor to activate substrates in asymmetric reactions. The β-enaminyl radical, generated through an organocatalytic hydrogen atom transfer (HAT) process, can also act as a single-electron donor, demonstrating the potential of enaminones in redox-neutral transformations.

Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer (SET) events, enabling reactions that are difficult to achieve with traditional thermal methods. The electron-rich nature of the enamine portion of this compound makes it susceptible to oxidation via photoredox catalysis, which could generate a radical cation intermediate. This reactive species could then participate in a variety of bond-forming reactions, such as hydroamination of alkenes or cycloadditions. While specific applications for this exact molecule are still emerging, the general principles of photoredox catalysis suggest immense potential for developing novel C-C and C-N bond-forming reactions.

Applications in Advanced Materials Science (e.g., Dyes, Sensors, Optoelectronic Materials)

The intramolecular charge-transfer (ICT) character resulting from the donor-π-acceptor (D-π-A) structure of this compound is the foundation for its potential applications in materials science. The diethylamino group serves as a potent electron donor, while the benzoyl group acts as the acceptor, connected by a conjugated enone bridge.

Dyes and Optical Materials: This molecular architecture is characteristic of many organic chromophores. Related dimethylamino-substituted chalcones are known to exhibit strong absorption in the UV-visible range and fluorescence, making them candidates for laser dyes. Their photophysical properties, such as absorption/emission wavelengths and quantum yield, are highly sensitive to the solvent environment (solvatochromism) and the specific electron-donating/withdrawing groups attached. The diethylamino group, being a stronger donor than the dimethylamino group, is expected to shift the absorption and emission spectra to longer wavelengths (a bathochromic shift), which could be advantageous for specific applications.

The table below shows key photophysical properties for a closely related dimethylamino chalcone (B49325) dye, illustrating the characteristics relevant to materials applications.

PropertyValue/ObservationSignificance
Absorption SpectraSingle broad band in the UV-Vis rangePotential as a tunable laser medium.
Fluorescence SpectraEmission band around 538 nmIndicates potential for use in fluorescent materials.
Amplified Spontaneous Emission (ASE)Dual ASE bands observed at 545 and 565 nmDemonstrates suitability as a gain medium for lasers.
Solvent EffectsASE bands are affected by solvent polarity.Suggests potential for use in chemical sensors.
Data adapted from studies on (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one.

Sensors: The sensitivity of the ICT band to the local environment means that molecules like this compound could be developed into fluorescent or colorimetric sensors. Changes in pH, ion concentration, or the presence of specific analytes could perturb the electronic structure and lead to a detectable optical response. The development of fluorescent probes for detecting specific chemical species is an active area of research where such D-π-A scaffolds are frequently employed.

Design and Synthesis of Structurally Complex Molecules with Enhanced Functionality

One of the most significant roles of this compound is its function as a versatile and powerful building block for the synthesis of more complex molecules, particularly heterocycles. Its multiple reactive sites allow it to be used in diversity-oriented synthesis (DOS) to generate libraries of compounds with high structural complexity.

Enaminones are well-established precursors for a wide variety of heterocyclic systems, including:

Pyrazoles: Reaction with hydrazine (B178648) hydrate (B1144303) readily converts the enaminone into the corresponding 3-arylpyrazole.

Pyridines and Pyranones: Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or N-acylglycines, can lead to the formation of highly substituted pyridin-2(1H)-ones and 2H-pyran-2-ones, respectively. These reactions often proceed through cascade sequences involving Michael addition, cyclization, and elimination steps.

Multi-component Reactions: The compound is an ideal substrate for multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. For example, a three-component reaction between a 1,3-diketone, acetone, and an amine can form meta-hetarylanilines, showcasing a sophisticated benzannulation strategy.

The ability to use this relatively simple starting material to construct diverse and complex molecular architectures underscores its importance in synthetic chemistry. Future research will undoubtedly continue to uncover new ways to harness its reactivity for the efficient synthesis of novel heterocycles with potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the optimal synthetic routes for 3-(Diethylamino)-1-phenylprop-2-en-1-one, and how can purity be ensured?

The compound is typically synthesized via the Claisen-Schmidt condensation between a ketone and an aldehyde. For example, reacting 3-diethylaminopropiophenone with benzaldehyde under basic conditions (e.g., NaOH/ethanol) at 60–80°C yields the enone structure. Purity is validated using column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol. Characterization via 1^1H/13^13C NMR and FT-IR confirms the α,β-unsaturated ketone moiety and diethylamino group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the enone system (δ 6.5–7.0 ppm for vinyl protons). 13^13C NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons.
  • FT-IR : Strong absorption at ~1650 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (C=C stretch).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming stereochemistry .

Q. How can solvent selection impact the reaction yield and product stability?

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Ethanol is preferred for Claisen-Schmidt condensations due to its balance of polarity and boiling point (78°C), enabling reflux without decomposition. Post-synthesis, storage in inert solvents (e.g., dichloromethane) under nitrogen prevents oxidation of the enone system .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the molecule’s HOMO-LUMO gap, charge distribution, and nonlinear optical (NLO) properties. For example, the diethylamino group’s electron-donating effect lowers the LUMO energy, enhancing intramolecular charge transfer. AIM theory further analyzes bond critical points to validate resonance stabilization in the enone system .

Q. What strategies resolve contradictions in spectral data between experimental and computational results?

Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or approximations in computational models. To address this:

  • Use explicit solvent models (e.g., PCM) in DFT calculations.
  • Cross-validate with alternative techniques (e.g., Raman spectroscopy for IR-inactive modes).
  • Compare experimental XRD bond lengths with DFT-optimized geometries to refine computational parameters .

Q. How can reaction mechanisms involving this compound be studied under varying conditions?

Advanced mechanistic studies employ:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps in nucleophilic additions.
  • In-situ FT-IR or UV-Vis : To monitor intermediate formation during reactions.
  • DFT-based transition state analysis : To map energy barriers for pathways like Michael additions or cycloadditions .

Q. What are the limitations in extrapolating experimental data to real-world applications?

Lab-scale synthesis often neglects scalability challenges (e.g., heat dissipation, solvent recovery). For environmental studies, degradation rates in controlled experiments (e.g., 9-hour HSI monitoring) may not reflect real sewage matrices due to organic compound instability. Continuous cooling and microbial activity simulations improve ecological relevance .

Methodological Considerations

Q. How should researchers design experiments to account for structural analogs’ interference?

  • Use high-resolution mass spectrometry (HRMS) to distinguish isomers or analogs.
  • Employ orthogonal chromatography (e.g., reverse-phase HPLC with PDA detection) to separate compounds with similar retention times.
  • Validate specificity via spiked recovery experiments in complex matrices .

Q. What protocols ensure reproducibility in crystallographic studies?

  • Grow crystals via slow evaporation in solvents like chloroform/hexane.
  • Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refine structures using software (e.g., SHELXL) with anisotropic displacement parameters for non-H atoms .

Data Analysis and Reporting

Q. How can researchers statistically validate structure-activity relationships (SAR) for derivatives?

Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent effects (Hammett σ values) with biological activity. For example, electron-withdrawing groups on the phenyl ring may enhance antibacterial potency, quantified via MIC assays and supported by p-value <0.05 in ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.